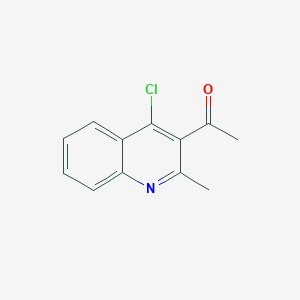

1-(4-Chloro-2-methylquinolin-3-YL)ethanone

描述

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone typically involves the reaction of 4-chloro-2-methylquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

1-(4-Chloro-2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

- Antimicrobial Activity : Quinoline derivatives, including 1-(4-Chloro-2-methylquinolin-3-YL)ethanone, have demonstrated significant antimicrobial properties. Studies indicate that related compounds exhibit potent antibacterial and antifungal activities, making them candidates for further pharmacological evaluation .

- Anticancer Potential : Research highlights the compound's potential in cancer therapy. It may inhibit specific kinases involved in cell proliferation and survival, leading to the death of cancer cells. A study on hybrid compounds containing quinoline moieties showed increased cytotoxic activity against various cancer cell lines, suggesting that this compound could be a valuable lead compound for anticancer drug development .

- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Chemical Applications

- Synthesis of Complex Derivatives : this compound serves as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetics.

- Mechanism of Action : The compound interacts with various molecular targets through mechanisms such as hydrogen bonding and π–π stacking due to its aromatic nature. This interaction is essential for understanding the therapeutic effects of quinoline-based drugs .

Industrial Applications

- Dyes and Catalysts : The compound is utilized in the production of dyes and catalysts due to its chemical stability and reactivity. Its derivatives can be tailored for specific industrial applications.

- Electronic Materials : Recent studies have explored the use of quinoline derivatives in electronic materials, highlighting their potential in developing advanced technologies.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methylquinolin-3-YL)ethanone | Methyl group at position 2 | Increased lipophilicity affecting bioavailability |

| 1-(6-Chloroquinolin-3-YL)ethanone | Chloro group at position 6 | Enhanced antibacterial activity |

| 1-(4-Fluoroquinolin-3-YL)ethanone | Fluoro group instead of chloro | Potentially different pharmacokinetics |

This table illustrates how variations in substituents can significantly affect biological activities and chemical reactivities among quinoline derivatives.

Case Studies

- Antimicrobial Screening : A study conducted on several synthesized quinoline derivatives revealed that certain compounds exhibited excellent inhibition against microbial strains, with this compound showing promising results against specific bacteria and fungi .

- Cytotoxicity Assessment : In vitro tests against human cancer cell lines demonstrated that hybrids containing this compound exhibited high cytotoxic activity, particularly against breast and lung cancer cells with elevated levels of NQO1 protein .

作用机制

The mechanism of action of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, it may inhibit specific kinases involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Camptothecin: An anticancer agent that also contains a quinoline moiety.

Mepacrine: Another antimalarial drug with a quinoline core.

Uniqueness

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups on the quinoline ring influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

生物活性

1-(4-Chloro-2-methylquinolin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound is characterized by a quinoline structure, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. For instance, it has demonstrated an IC50 value of approximately 0.12 μM against leukemia cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MV-4-11 (Leukemia) | 0.12 |

| HeLa (Cervical Cancer) | 0.24 |

| MDA-MB231 (Breast Cancer) | 0.30 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It can modulate the activity of receptors associated with cell signaling pathways that regulate apoptosis.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

A study published in Molecules highlighted the synthesis and evaluation of various quinoline derivatives, including this compound. The findings indicated that modifications to the quinoline structure significantly influenced anticancer activity, with certain substitutions enhancing potency against specific cancer cell lines .

Another research article focused on the structure-activity relationship (SAR) of quinolone compounds, revealing that the presence of halogen substituents like chlorine plays a crucial role in enhancing biological activity. The study concluded that optimizing these structural elements could lead to more effective therapeutic agents.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Chloro-2-methylquinolin-3-YL)ethanone?

- Answer : The compound can be synthesized via Friedel-Crafts acylation using quinoline derivatives and acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) . Alternative routes include Mannich reactions with ketones and amines under controlled pH and temperature . For substituted quinolines, halogenation (e.g., chlorination) at the 4-position is critical; optimizing stoichiometry and reaction time minimizes side products .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C2, chloro at C4) and confirms quinoline backbone integration .

- IR : Peaks near 1680 cm⁻¹ confirm the carbonyl group (C=O) .

- Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃) validate the structure .

Q. How can researchers ensure purity and reproducibility in synthesis?

- Answer : Use HPLC (>95% purity threshold) with reverse-phase C18 columns and UV detection. Monitor by TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures improves purity .

Q. What are the recommended storage conditions for this compound?

- Answer : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and electronic properties?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation (e.g., PCM). Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Answer :

- NMR discrepancies : Check for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Use higher-field instruments (≥400 MHz) for improved resolution .

- IR anomalies : Verify sample preparation (e.g., KBr pellet uniformity) and rule out moisture contamination .

Q. How can crystallographic disorder be addressed during X-ray structure determination?

- Answer : Refine using SHELXL with PART and SUMP instructions to model disordered regions (e.g., methyl or chloro groups). Apply ORTEP visualization to assess anisotropic displacement parameters and validate thermal ellipsoids .

Q. What mechanistic insights are critical for optimizing regioselective functionalization?

- Answer :

- Halogenation : Use radical initiators (e.g., AIBN) with N-chlorosuccinimide (NCS) to target the 4-position.

- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps .

属性

IUPAC Name |

1-(4-chloro-2-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFSEWPELITRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567801 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138770-67-9 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。